



Z944 Dosage and Administration in Rodent Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z944 is a potent and selective T-type calcium channel antagonist that has demonstrated efficacy in various preclinical rodent models of neurological and psychiatric disorders, particularly in the domain of pain and epilepsy.[1][2] T-type calcium channels are crucial in regulating neuronal excitability, and their dysregulation has been implicated in the pathophysiology of several diseases.[2][3] **Z944**'s ability to modulate these channels makes it a significant compound of interest for therapeutic development.[3]

These application notes provide a comprehensive overview of the dosage and administration of **Z944** in common rodent models, based on a review of published literature. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Data Presentation: **Z944** Dosage and Administration in Rodent Models

The following tables summarize the quantitative data on **Z944** dosage and administration across different rodent models and research applications.

Table 1: **Z944** Dosage in Rat Models



Rodent Model	Application	Administration Route	Dose Range	Key Findings
Sprague-Dawley Rat	Inflammatory Pain (Complete Freund's Adjuvant - CFA)	Intraperitoneal (i.p.)	1 - 10 mg/kg	Dose- dependently reversed mechanical allodynia in both male and female rats.[1][2][4]
Sprague-Dawley Rat	Neuropathic Pain (Chronic Constriction Injury - CCI)	Systemic or Intrathalamic	Not specified in abstract	Restored cortical synchrony and thalamocortical connectivity; reversed thermal hyperalgesia.[5]
Wistar Rat	Epilepsy (Amygdala Kindling Model)	Intraperitoneal (i.p.)	5 - 100 mg/kg	30 mg/kg delayed the progression of kindling; doses up to 100 mg/kg were tested for anti-seizure efficacy.[7][8]
Wistar Rat	Sensorimotor Gating (Prepulse Inhibition - PPI)	Intraperitoneal (i.p.)	0.3 - 10 mg/kg	Dose- dependently disrupted PPI.[9]
Genetic Absence Epilepsy Rats from Strasbourg (GAERS)	Fear Conditioning	Intraperitoneal (i.p.)	10 mg/kg	Reduced conditioned fear.
Long-Evans Rat	Schizophrenia Model (MK-801 induced)	Not specified in abstract	2.5 - 10 mg/kg	5.0 mg/kg blocked MK-801 induced



hyperlocomotion.

[11]

Table 2: **Z944** Dosage in Mouse Models

Rodent Model	Application	Administration Route	Key Findings
Mouse	Acute and Inflammatory Pain (Formalin Model)	Oral	Decreased licking response in both acute and inflammatory phases. [6][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Evaluation of Z944 in a Rat Model of Inflammatory Pain (CFA Model)

Objective: To assess the anti-allodynic effects of **Z944** in rats with CFA-induced paw inflammation.

Materials:

- Male or female Sprague-Dawley rats
- Complete Freund's Adjuvant (CFA)
- Z944
- Vehicle solution (e.g., 0.5% w/v carboxymethylcellulose in saline)[1]
- Syringes and needles for injection (subplantar and intraperitoneal)
- Von Frey filaments for assessing mechanical allodynia



Procedure:

- Induction of Inflammation:
 - Anesthetize the rats according to approved institutional protocols.
 - Inject a subplantar dose of CFA into the plantar surface of one hind paw to induce localized inflammation and hypersensitivity.
- Post-Induction Period:
 - Allow the inflammation and mechanical allodynia to develop over a period of 72 hours.
- Drug Administration:
 - Prepare **Z944** in the vehicle solution at the desired concentrations (e.g., 1, 3, and 10 mg/kg).[1]
 - Administer the prepared Z944 solution or vehicle via intraperitoneal (i.p.) injection.[1]
- Behavioral Testing (Mechanical Allodynia):
 - At various time points post-Z944 administration (e.g., 20, 40, 60, 80, 100, 120, and 140 minutes), assess the paw withdrawal threshold using von Frey filaments.[4]
 - Record the force at which the rat withdraws its paw in response to the filament application.
- Data Analysis:
 - Compare the paw withdrawal thresholds between the Z944-treated groups and the vehicle-treated group to determine the effect of the compound on mechanical allodynia.

Protocol 2: Assessment of **Z944** in a Rat Model of Epilepsy (Amygdala Kindling)

Objective: To evaluate the anti-epileptogenic and anti-seizure effects of **Z944** in the amygdala kindling model.



Materials:

- Male Wistar rats
- Stereotaxic apparatus for electrode implantation
- Stimulating and recording electrodes
- · Electrical stimulator
- Z944
- Vehicle solution (e.g., 10% DMSO/90% Na+-CMC)[7]
- Syringes and needles for i.p. injection

Procedure:

- Electrode Implantation:
 - Surgically implant a stimulating bipolar electrode into the basolateral amygdala of anesthetized rats using stereotaxic coordinates.
 - Implant recording electrodes to monitor electroencephalogram (EEG) activity.
 - Allow for a post-surgical recovery period.
- Kindling Procedure (Progression Study):
 - Administer **Z944** (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes prior to each kindling stimulation.[7]
 - Deliver a brief electrical stimulation to the amygdala once daily.
 - Observe and score the behavioral seizure severity (e.g., using Racine's scale).
 - Continue daily stimulations until animals in the control group reach a fully kindled state (e.g., experiencing Class V seizures).[7]



- Anti-Seizure Testing (in Fully Kindled Rats):
 - Use rats that have been fully kindled.
 - Administer various doses of Z944 (e.g., 5, 10, 30, 100 mg/kg, i.p.) or vehicle.
 - 15 minutes post-injection, deliver an electrical stimulation to elicit a seizure.
 - Record the seizure class and duration.[7]
- Data Analysis:
 - For the progression study, compare the number of stimulations required to reach different seizure stages between the **Z944** and vehicle groups.[7]
 - For the anti-seizure study, compare the seizure severity and duration across the different
 Z944 dose groups and the vehicle group.

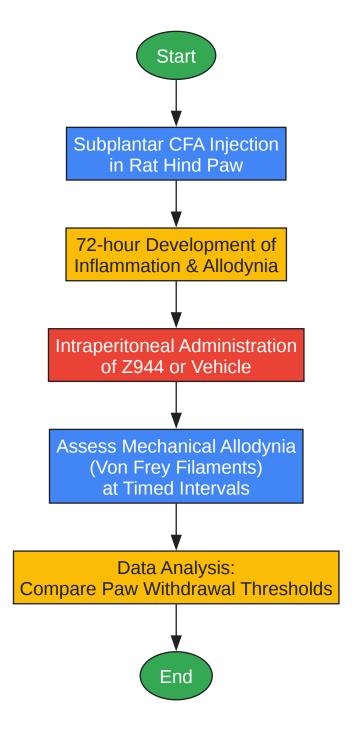
Mandatory Visualizations Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of **Z944** in reducing neuronal hyperexcitability.

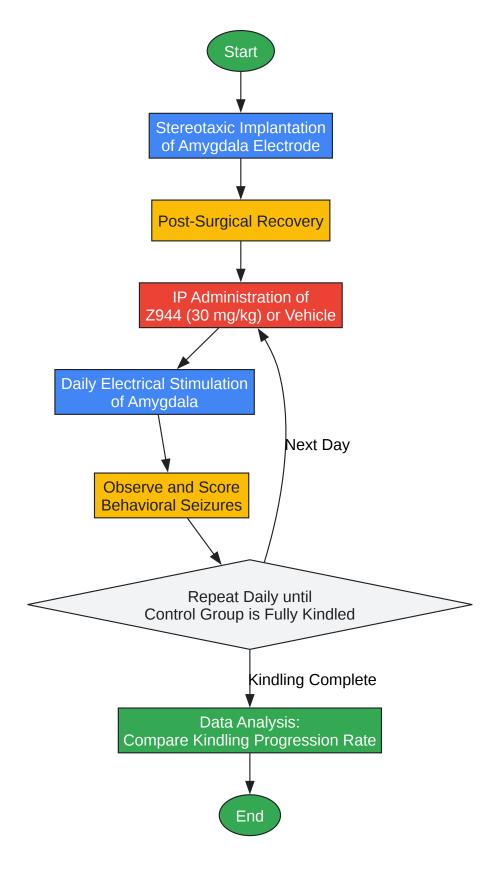




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Caption: Experimental workflow for evaluating **Z944** in the CFA model of inflammatory pain.





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Caption: Workflow for assessing the anti-epileptogenic effects of **Z944** in the amygdala kindling model.

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